2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

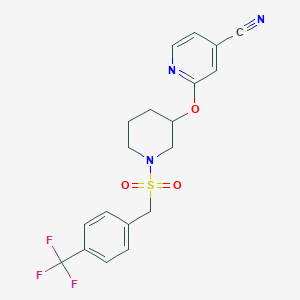

2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic compound featuring a piperidine core modified with a sulfonyl group linked to a 4-(trifluoromethyl)benzyl moiety. The piperidine’s 3-position is further substituted with a 2-oxyisonicotinonitrile group, introducing a pyridine ring with a nitrile functional group.

Properties

IUPAC Name |

2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-5-3-14(4-6-16)13-29(26,27)25-9-1-2-17(12-25)28-18-10-15(11-23)7-8-24-18/h3-8,10,17H,1-2,9,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWQOCPAQRYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic molecule that features a piperidine ring, a trifluoromethyl group, and an isonicotinonitrile moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- Piperidine ring : A six-membered ring containing nitrogen.

- Trifluoromethyl group : A powerful electron-withdrawing group that can enhance biological activity.

- Isonicotinonitrile moiety : Known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer properties : Many derivatives of piperidine and isonicotinonitrile have shown potential in inhibiting tumor growth.

- Anti-inflammatory effects : Some studies suggest that these compounds may modulate inflammatory pathways.

- Cytotoxicity against cancer cell lines : Several derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.

Anticancer Activity

A study focused on the synthesis and evaluation of piperidine derivatives indicated that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhanced anticancer activity. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.93 | MCF-7 |

| Compound B | 8.52 | Various Tumors |

| Compound C | 12.28 | MGC-803 |

The proposed mechanism for the anticancer activity of this class of compounds involves:

- Inhibition of PD-1/PD-L1 interaction : This pathway is crucial in immune evasion by tumors, and blocking it can restore immune response against cancer cells .

- Induction of apoptosis : Compounds have been shown to trigger both early and late apoptosis in cancer cells, leading to reduced cell viability .

Case Studies

- Study on PD-L1 Inhibition

- Cytotoxic Evaluation

- Apoptosis Induction

Comparison with Similar Compounds

Research Findings and Trends

Trifluoromethyl in Drug Design : The trifluoromethyl group’s electronegativity and steric profile enhance binding to hydrophobic pockets and reduce metabolic degradation, as seen in pesticides () and pharmaceuticals () .

Sulfonyl-Piperidine Scaffolds : These are prevalent in kinase inhibitors and GPCR modulators. The sulfonyl group improves solubility and hydrogen-bonding capacity, while piperidine provides conformational flexibility .

Nitrile Functionality: Isonicotinonitrile’s nitrile group may mimic carbonyl groups in target binding, a strategy used in drugs like cimetidine .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A multi-step synthesis involving sulfonylation of piperidine derivatives followed by nucleophilic substitution is commonly employed. For example, analogous compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane as a solvent with NaOH for deprotonation, achieving yields up to 99% after purification . Optimization strategies include controlling reaction temperature (e.g., 0–5°C for exothermic steps) and sequential washing with saturated NaHCO₃ and brine to remove acidic byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is effective for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the sulfonyl-piperidine linkage and trifluoromethylbenzyl substituents. Melting point analysis (e.g., 123–124°C for structurally similar nitriles) can further validate crystallinity .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a split-split plot design with randomized blocks to systematically evaluate stability. For example, assign pH levels (acidic, neutral, alkaline) as main plots, temperatures (25°C, 37°C, 50°C) as subplots, and timepoints (0, 7, 14 days) as sub-subplots. Replicate each condition four times and analyze degradation via HPLC-UV/Vis. This approach mirrors environmental fate studies for analogous sulfonamides .

Q. How can researchers resolve contradictions in bioactivity data caused by solvent incompatibility?

- Methodological Answer : Solvent polarity impacts solubility and bioactivity. For instance, dichloromethane (used in synthesis ) may interfere with cellular assays. Pre-screen solvents like DMSO-water mixtures (≤0.1% v/v) using dynamic light scattering (DLS) to confirm compound dispersion. Cross-validate results with orthogonal assays (e.g., SPR binding vs. cell viability) to distinguish solvent artifacts from true activity .

Q. What computational and experimental strategies elucidate the role of the trifluoromethyl group in target binding?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC). The trifluoromethyl group’s electronegativity and steric bulk can be probed via analogs (e.g., replacing -CF₃ with -CH₃). Free-energy perturbation (FEP) calculations quantify binding affinity changes, while X-ray crystallography of ligand-target complexes resolves spatial interactions .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

- Methodological Answer : Variability often arises from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and calibrate equipment with internal controls. Meta-analysis of raw data (e.g., dose-response curves) and application of the Hill equation can harmonize IC₅₀ reporting .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of intermediates like isonicotinonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.